molecular formula C24H25N5O4 B11616872 N-benzyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11616872
M. Wt: 447.5 g/mol
InChI Key: YNPDATLHALOKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound, also known as Baloxavir Marboxil , belongs to the class of antiviral agents.
  • Its chemical formula is C₁₇H₁₇N₃O₄ .
  • Baloxavir Marboxil is used for the treatment of influenza A and B viruses.
  • It inhibits the cap-dependent endonuclease activity of the viral polymerase, preventing viral replication.
  • Preparation Methods

      Synthetic Routes: Baloxavir Marboxil is synthesized through several steps, starting from readily available precursors.

      Reaction Conditions: The synthesis involves cyclization reactions, esterification, and other transformations.

      Industrial Production: The industrial production process is optimized for yield and purity.

  • Chemical Reactions Analysis

      Reactions: Baloxavir Marboxil undergoes various reactions, including esterification, cyclization, and oxidation.

      Common Reagents: Reagents like acetic anhydride, acid catalysts, and base are used.

      Major Products: The main product is Baloxavir Marboxil itself.

  • Scientific Research Applications

      Chemistry: Researchers study its synthesis, reactivity, and structural modifications.

      Biology: Baloxavir Marboxil’s antiviral mechanism is explored in cell culture studies.

      Medicine: It’s used clinically for influenza treatment.

      Industry: Pharmaceutical companies produce and market it.

  • Mechanism of Action

    • Baloxavir Marboxil inhibits the viral polymerase by binding to its cap-dependent endonuclease domain.
    • This disrupts viral mRNA synthesis, preventing viral replication.
  • Comparison with Similar Compounds

    Remember, Baloxavir Marboxil plays a crucial role in combating influenza, and its unique mechanism sets it apart from other antiviral agents

    Properties

    Molecular Formula

    C24H25N5O4

    Molecular Weight

    447.5 g/mol

    IUPAC Name

    N-benzyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

    InChI

    InChI=1S/C24H25N5O4/c1-16-6-5-9-29-21(16)27-22-19(24(29)32)14-18(20(25)28(22)10-12-33-13-11-30)23(31)26-15-17-7-3-2-4-8-17/h2-9,14,25,30H,10-13,15H2,1H3,(H,26,31)

    InChI Key

    YNPDATLHALOKMJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOCCO)C(=O)NCC4=CC=CC=C4

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.